Ethyl 4-methoxy-3-vinylbenzoate

Description

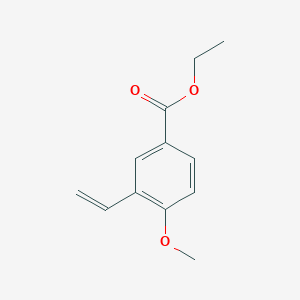

Ethyl 4-methoxy-3-vinylbenzoate is an aromatic ester characterized by a benzoate backbone with a methoxy group at the para-position (C4) and a vinyl group at the meta-position (C3). This compound belongs to a class of substituted benzoate esters, which are widely studied for their applications in polymer science, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name |

ethyl 3-ethenyl-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-9-8-10(12(13)15-5-2)6-7-11(9)14-3/h4,6-8H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWDPGRZXSZVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-3-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-vinylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the Heck reaction, where 4-methoxy-3-iodobenzoic acid is reacted with ethylene in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-3-vinylbenzoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

Oxidation: 4-methoxy-3-vinylbenzaldehyde or 4-methoxy-3-vinylbenzoic acid.

Reduction: Ethyl 4-methoxy-3-vinylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxy-3-vinylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-3-vinylbenzoate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the vinyl and ester groups, which can undergo various chemical transformations. In biological systems, its activity may involve interactions with cellular enzymes and receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl Vanillate (Ethyl 3-Methoxy-4-Hydroxybenzoate) :

Ethyl vanillate differs by having a hydroxyl group at C4 instead of a vinyl group. This substitution reduces steric bulk but increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. The hydroxyl group also makes ethyl vanillate more reactive in ester hydrolysis or oxidation compared to vinyl-substituted analogs.Methyl 4-Butoxy-3-Methoxybenzoate :

This compound features a butoxy chain at C4 and a methoxy group at C3. The longer alkoxy chain (butoxy vs. methoxy) increases hydrophobicity and thermal stability, as evidenced by its higher melting point (317 K) compared to ethyl vanillate derivatives.Ethyl 4-((1,1,1,2-Tetrafluoro-3-(3-Phenyl-1H-Pyrazol-1-yl)Propan-2-yl)Oxy)Benzoate :

The introduction of fluorine and a pyrazole moiety significantly alters electronic properties, increasing resistance to enzymatic degradation. However, synthetic yields for such complex derivatives are lower (43%) compared to simpler analogs like methyl 4-butoxy-3-methoxybenzoate (92%) .Methyl Benzyl Vanillate (Methyl 4-Benzyloxy-3-Methoxybenzoate) :

The benzyloxy group at C4 acts as a protective group for hydroxyl functionality, a strategy commonly employed in multi-step syntheses. This contrasts with the vinyl group in Ethyl 4-methoxy-3-vinylbenzoate, which may participate in polymerization or conjugate addition reactions.

Physicochemical Properties

Table 1 summarizes key properties of selected analogs:

Key Observations :

- Molecular Weight : Longer alkoxy chains (e.g., butoxy) or bulky substituents (e.g., fluorinated pyrazole) increase molecular weight, impacting volatility and chromatographic behavior .

- Thermal Stability : Alkoxy-substituted derivatives exhibit higher melting points than hydroxyl-containing analogs due to reduced hydrogen bonding and increased van der Waals interactions .

Research Findings and Implications

- Reactivity : The vinyl group in this compound may enable Diels-Alder or radical polymerization reactions, unlike hydroxyl or benzyloxy substituents .

- Applications : Alkoxy-substituted benzoates (e.g., methyl 4-butoxy-3-methoxybenzoate) are precursors for liquid crystals, while fluorinated derivatives (e.g., compound 39 in ) are explored in medicinal chemistry for enhanced metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.